molecular formula C12H14Cl2N2O B11851681 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride

Cat. No.: B11851681
M. Wt: 273.15 g/mol
InChI Key: AJJVONPEIDGRBX-UHFFFAOYSA-N
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Description

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride is a complex organic compound that belongs to the class of pyrazinoisoquinolines. This compound is characterized by its unique structure, which includes a chloro substituent and a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride typically involves multiple steps. One common method includes the reaction of 2,3-dichloropyrazine with (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 150°C under a nitrogen atmosphere for 8 hours . The reaction mixture is then cooled, and the product is extracted and purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro substituent to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride is unique due to its specific chloro substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

10-chloro-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C12H13ClN2O.ClH/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16;/h1-2,5,11,14H,3-4,6-7H2;1H

InChI Key

AJJVONPEIDGRBX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CNCC2=O)C3=C1C=CC(=C3)Cl.Cl

Origin of Product

United States

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